molecular formula C20H20FN3O4S B2942601 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921832-04-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2942601
CAS RN: 921832-04-4
M. Wt: 417.46
InChI Key: RZPBBPRVUXSYTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazine ring, followed by various functionalization reactions to introduce the other groups. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, being aromatic, would contribute to the stability of the molecule. The electronegative atoms (like oxygen in the methoxy group, nitrogen in the pyridazine ring and sulfonamide group, and fluorine in the fluorophenyl group) would create regions of high electron density and could participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the reagents used. The pyridazine ring might undergo electrophilic substitution reactions, while the benzenesulfonamide group could participate in nucleophilic substitution reactions. The fluorophenyl group might also undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity. The compound is likely to have a relatively high molecular weight due to the presence of several functional groups .

Scientific Research Applications

Selective Enzyme Inhibition

Research on derivatives of benzenesulfonamides, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has demonstrated their effectiveness as selective inhibitors for cyclooxygenase-2 (COX-2), with enhancements in selectivity and potency upon introduction of a fluorine atom, indicating their potential for therapeutic applications in inflammation and pain management (Hashimoto et al., 2002).

Anticancer Activity

Aminothiazole-paeonol derivatives, structurally related to benzenesulfonamides, have shown significant anticancer potential against various cancer cell lines, suggesting the potential of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide for anticancer activity exploration (Tsai et al., 2016).

Antimicrobial and Antitumor Activities

Novel compounds with benzenesulfonamide moiety have been synthesized and evaluated for antimicrobial and antitumor activities. This indicates the broad spectrum of biological activities that can be targeted by manipulating the benzenesulfonamide scaffold for developing new therapeutic agents (Sarvaiya et al., 2019; Abbassi et al., 2014).

Molecular Dynamic Simulation Studies

The study of piperidine derivatives for corrosion inhibition through quantum chemical calculations and molecular dynamic simulations underscores the versatility of benzenesulfonamide derivatives in material science, providing insights into the interaction mechanisms at the molecular level (Kaya et al., 2016).

Mechanism of Action

Without specific context (like biological activity), it’s hard to predict the exact mechanism of action of this compound. If this compound is a drug, its mechanism of action would depend on its interaction with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-14-3-9-18(28-2)19(13-14)29(26,27)22-11-12-24-20(25)10-8-17(23-24)15-4-6-16(21)7-5-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBBPRVUXSYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

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